molecular formula C9H10BrF B1282404 (1-Bromo-2-fluoropropan-2-yl)benzene CAS No. 59974-27-5

(1-Bromo-2-fluoropropan-2-yl)benzene

Cat. No.: B1282404
CAS No.: 59974-27-5
M. Wt: 217.08 g/mol
InChI Key: DAYOQOXVQZVQQV-UHFFFAOYSA-N
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Description

(1-Bromo-2-fluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H10BrF It is a halogenated derivative of benzene, featuring both bromine and fluorine atoms attached to a propan-2-yl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-fluoropropan-2-yl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-fluoropropan-2-ylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-fluoropropan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 2-fluoropropan-2-ylbenzene derivatives with various functional groups.

    Oxidation: Formation of 2-fluoropropan-2-ylbenzene alcohols or ketones.

    Reduction: Formation of 2-fluoropropan-2-ylbenzene.

Scientific Research Applications

(1-Bromo-2-fluoropropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2-fluoropropan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and stability. The presence of these halogens can also affect the compound’s ability to interact with biological molecules, potentially leading to unique biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2-chloropropan-2-yl)benzene
  • (1-Bromo-2-iodopropan-2-yl)benzene
  • (1-Bromo-2-methylpropan-2-yl)benzene

Uniqueness

(1-Bromo-2-fluoropropan-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

(1-bromo-2-fluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYOQOXVQZVQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524499
Record name (1-Bromo-2-fluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59974-27-5
Record name (1-Bromo-2-fluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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